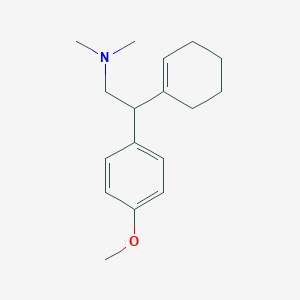

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

Descripción

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine (CAS: 93413-79-7) is a tertiary amine derivative featuring a cyclohexene ring, a 4-methoxyphenyl group, and a dimethylaminoethyl backbone. Its IUPAC name is 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol . The compound is structurally related to venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and is identified as Venlafaxine EP Impurity F in pharmaceutical quality control . Its SMILES notation (COc1ccc(cc1)C(CN(C)C)C2=CCCCC2) and InChI key (InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3) highlight its conjugated cyclohexenyl and aromatic methoxyphenyl moieties, which influence its physicochemical and pharmacokinetic properties .

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSYJZOOXFPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-57-1 | |

| Record name | 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(CYCLOHEX-1-ENYL)-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX18EMS9OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Dehydro Venlafaxine’s primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation.

Mode of Action

Dehydro Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood.

Biochemical Pathways

The major metabolic pathways of Dehydro Venlafaxine involve CYP2D6 and CYP2C19 mediated O-demethylation . These enzymes are part of the cytochrome P450 system, which plays a crucial role in drug metabolism. The activity of these enzymes can be influenced by genetic polymorphisms, leading to variability in the drug’s effects.

Pharmacokinetics

The pharmacokinetics of Dehydro Venlafaxine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2D6 and CYP2C19 enzymes . Genetic variations in these enzymes can lead to significant inter-individual variability in the drug’s pharmacokinetics. Understanding these variations can help optimize therapy by adjusting dosage based on an individual’s metabolic profile.

Result of Action

The molecular and cellular effects of Dehydro Venlafaxine’s action involve changes in neurotransmitter signaling. By blocking the reuptake of serotonin and norepinephrine, it enhances the signaling of these neurotransmitters, leading to improved mood . Additionally, it has been suggested that Dehydro Venlafaxine may have effects on gene expression related to mitochondrial antioxidant activity and insulin signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Venlafaxine. For instance, the presence of the drug and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes. Moreover, pH value and water quality can affect the removal of Dehydro Venlafaxine.

Análisis Bioquímico

Biochemical Properties

Dehydro Venlafaxine is involved in biochemical reactions that are crucial for neurotransmission. It interacts with enzymes such as cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4, which are responsible for its metabolism. The nature of these interactions involves the conversion of Venlafaxine to O-desmethylvenlafaxine, a lesser metabolite.

Cellular Effects

Dehydro Venlafaxine influences cell function by modulating neurotransmission. It impacts cell signaling pathways related to serotonin and noradrenaline reuptake. This can affect gene expression and cellular metabolism, particularly in neurons.

Molecular Mechanism

The molecular mechanism of Dehydro Venlafaxine involves its binding interactions with biomolecules such as the serotonin and noradrenaline transporters. It inhibits the reuptake of these neurotransmitters at the presynaptic terminal, thereby increasing their availability in the synaptic cleft. This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of Dehydro Venlafaxine can change over time in laboratory settings. It has been observed that higher concentrations of Dehydro Venlafaxine and its active metabolite O-desmethylvenlafaxine are associated with non-response to treatment. This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on its concentration.

Dosage Effects in Animal Models

In animal models, the effects of Dehydro Venlafaxine can vary with different dosages. For instance, the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses. High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, is associated with changes in different forms of plasticity in discrete brain areas.

Metabolic Pathways

Dehydro Venlafaxine is involved in metabolic pathways related to the metabolism of Venlafaxine. It is produced by the action of the CYP2D6 and CYP3A4 enzymes on Venlafaxine. This process can affect metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of Dehydro Venlafaxine within cells and tissues are likely to be influenced by its interactions with transporters involved in the reuptake of serotonin and noradrenaline. These interactions can affect the compound’s localization or accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of Dehydro Venlafaxine is likely to be influenced by its interactions with various biomolecules. For instance, its binding to serotonin and noradrenaline transporters could direct it to specific compartments or organelles within the cell

Actividad Biológica

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, commonly referred to as Venlafaxine Impurity F (CAS No. 93413-79-7), is a chemical compound that has garnered attention due to its potential biological activities. This compound is structurally related to Venlafaxine, an antidepressant used primarily for major depressive disorder and anxiety disorders. Understanding the biological activity of this impurity is essential for evaluating its implications in pharmacology and toxicology.

- Molecular Formula: C17H26ClNO

- Molecular Weight: 295.84744 g/mol

- Synonyms: WY 45960 HCl, Venlafaxine-5, Venlafaxine Impurity 6

| Property | Value |

|---|---|

| CAS Number | 93413-79-7 |

| Molecular Formula | C17H26ClNO |

| Molecular Weight | 295.84744 g/mol |

| Synonyms | Venlafaxine Impurity F |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This mechanism is similar to that of its parent compound, Venlafaxine, suggesting that it may exhibit antidepressant-like effects.

Case Studies and Research Findings

- Antidepressant Activity : A study investigating the effects of various Venlafaxine impurities on serotonin and norepinephrine levels indicated that certain structural analogs could modulate these neurotransmitters effectively, potentially contributing to mood elevation and anxiety reduction .

- Toxicological Assessment : Toxicological evaluations have shown that impurities in pharmaceutical compounds can lead to adverse effects. In vitro studies demonstrated that this compound exhibited cytotoxicity in specific cell lines, raising concerns about its safety profile when present in therapeutic formulations .

- Pharmacokinetics : Research on the pharmacokinetic properties of Venlafaxine and its impurities revealed variations in absorption and metabolism rates, which could influence the overall efficacy and safety of the drug .

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | Modulates serotonin/norepinephrine levels |

| Toxicological Effects | Exhibits cytotoxicity in vitro |

| Pharmacokinetics | Variations in absorption/metabolism observed |

Aplicaciones Científicas De Investigación

Pharmaceutical Research Applications

The primary applications of this compound can be categorized into several areas:

Impurity Profiling in Drug Development

- Role in Venlafaxine Production : As an impurity, this compound is monitored during the synthesis of Venlafaxine to ensure product quality and compliance with regulatory standards. It is crucial for pharmaceutical companies to identify and quantify impurities to meet safety guidelines set by organizations like the FDA and EMA .

- Analytical Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze the presence of this impurity in pharmaceutical formulations. This ensures that the final product adheres to acceptable limits for impurities .

Toxicological Studies

- Safety Assessments : The toxicological profile of Venlafaxine Impurity F is essential for understanding its safety when present in drug formulations. Studies often involve evaluating its pharmacokinetics, potential toxicity, and effects on human health .

- Regulatory Compliance : Regulatory bodies require detailed toxicological data on impurities to assess their impact on the overall safety of pharmaceutical products. This compound's profile aids in fulfilling these requirements .

Research on Pharmacological Effects

- Investigating Pharmacodynamics : While primarily considered an impurity, research into the pharmacological effects of this compound can provide insights into its potential interactions with biological systems. Understanding these interactions may lead to better safety profiles for medications containing Venlafaxine .

- Comparative Studies : Studies comparing the effects of Venlafaxine and its impurities can help delineate the therapeutic window and side effect profile of the primary drug versus its impurities .

Case Study 1: Impurity Analysis in Venlafaxine Formulations

A study conducted by pharmaceutical scientists involved detailed HPLC analysis of Venlafaxine formulations to quantify levels of various impurities, including this compound. The findings indicated that maintaining impurity levels below specified thresholds is critical for ensuring patient safety and drug efficacy.

Case Study 2: Toxicology Evaluation

In a toxicology evaluation study published in a peer-reviewed journal, researchers assessed the safety profile of Venlafaxine Impurity F through animal models. The study highlighted that while the impurity exhibited minimal toxicity at therapeutic doses, further research was warranted to fully understand its long-term effects.

Comparación Con Compuestos Similares

Key Observations :

- The cyclohexenyl group in the target compound increases molecular rigidity and electron density compared to Impurity A, improving binding affinity to hydrophobic pockets in biological targets .

- Compared to Impurity G (cyclohexyl analog), the unsaturated cyclohexenyl group reduces metabolic stability but enhances interaction with cytochrome P450 enzymes, influencing pharmacokinetics .

Functional Group Variations in Related Compounds

Key Observations :

- Replacement of the dimethylamino group with an acetamide (as in ) reduces basicity, altering solubility and receptor interactions.

- Methoxy positional isomers (e.g., 3,4-dimethoxy vs. 4-methoxy) demonstrate how substitution patterns dictate pharmacological activity, with 3,4-dimethoxy analogs showing stronger CNS effects .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Impurity A | Impurity G |

|---|---|---|---|

| LogP | 3.2 (predicted) | 2.1 | 3.5 |

| pKa | 9.8 (amine) | 10.1 | 9.7 |

| Solubility (mg/mL) | 0.15 (water) | 1.2 | 0.08 |

| Melting Point | 180–185°C | 210°C | 175°C |

Data derived from structural modeling and analogous compounds

Métodos De Preparación

Acid-Catalyzed Dehydration of Precursor Diols

The most well-documented method for synthesizing 2-(cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine involves acid-catalyzed dehydration of a diol precursor. As detailed in a 2021 patent, this one-step reaction utilizes concentrated hydrochloric acid (HCl) to selectively dehydrate (1R,2R)-1-(4-methoxyphenyl)-2-(dimethylamino)-1-(cyclohex-1-enyl)ethanol (Compound I). The reaction proceeds via:

Key mechanistic steps include:

-

Protonation of the hydroxyl group, facilitating the formation of a carbocation intermediate.

-

Elimination of water, resulting in the formation of the cyclohexene ring.

-

Rearomatization of the methoxyphenyl group, stabilizing the final product.

This method achieves ≥90% yield under optimized conditions, making it industrially viable for large-scale production of the impurity.

Optimization of Reaction Parameters

Acid Concentration and Temperature

The patent systematically evaluates the impact of HCl concentration and temperature on reaction efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl Concentration | 8–12 M | Maximizes proton availability for carbocation formation |

| Temperature | 80–100°C | Accelerates dehydration without promoting side reactions |

| Reaction Time | 1.5–4 h | Balances completion and byproduct minimization |

Deviations below 8 M HCl or 80°C result in incomplete conversion (<70%), while exceeding 12 M HCl or 100°C increases dimerization byproducts.

Purification and Isolation

Post-reaction workup involves:

-

Neutralization : Adjusting pH to 7–8 with saturated NaHCO₃ to precipitate unreacted HCl.

-

Extraction : Dichloromethane (DCM) partitions the target compound from aqueous phases.

-

Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) achieves ≥98% purity.

Analytical Validation and Quality Control

Chromatographic Profiling

The European Pharmacopoeia mandates HPLC for impurity quantification:

-

Column : C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (45:55)

-

Detection : UV at 225 nm

System suitability requires a resolution ≥1.5 between venlafaxine and adjacent peaks.

Mass Spectrometric Confirmation

LC-MS (ESI+) confirms molecular identity:

Industrial-Scale Production Considerations

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, and what are the critical reaction parameters?

Synthesis typically involves condensation reactions between cyclohexenyl precursors and 4-methoxyphenyl intermediates. A key method includes nucleophilic substitution at the tertiary amine center, with critical parameters being temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis. Impurity profiles (e.g., cyclohexyl analogs) suggest competing hydrogenation pathways during synthesis, necessitating inert atmospheres to preserve the cyclohex-1-enyl moiety .

Advanced: How does the presence of the cyclohex-1-enyl moiety influence the compound's stability under varying pH and temperature conditions?

The cyclohexene ring introduces sensitivity to oxidative and acidic conditions. Under pH < 3, protonation at the amine group accelerates ring-opening reactions, while elevated temperatures (>40°C) promote isomerization. Stability studies using HPLC-UV (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) reveal degradation products such as cyclohexanol derivatives. For long-term storage, lyophilization at neutral pH is recommended .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural features?

Key techniques include:

- 1H NMR : Doublet signals at δ 5.6–5.8 ppm (cyclohexene protons) and δ 3.7 ppm (methoxy group).

- 13C NMR : Peaks at ~125 ppm (C=C of cyclohexene) and 55 ppm (N,N-dimethyl groups).

- X-ray crystallography : Confirms spatial arrangement, as demonstrated in the hydrochloride salt structure (monoclinic P21/c space group, Z = 4) .

Advanced: What challenges arise in resolving the stereochemistry of this compound, particularly regarding the cyclohexene ring conformation?

The (2RS) configuration (racemic mixture) complicates enantiomeric resolution. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) separates enantiomers, but dynamic ring puckering of the cyclohexene moiety causes peak broadening. Computational modeling (DFT) predicts a half-chair conformation as the most stable, aligning with crystallographic data .

Basic: How can researchers differentiate between the cyclohex-1-enyl and cyclohexyl analogs chromatographically?

Reverse-phase HPLC (C18 column, 0.1% formic acid/methanol) resolves the two:

| Compound | Retention Time (min) |

|---|---|

| Cyclohex-1-enyl derivative | 12.3 |

| Cyclohexyl derivative | 14.7 |

| The cyclohexyl analog’s higher hydrophobicity delays elution . |

Advanced: What mechanistic insights explain this compound’s formation as a byproduct in pharmaceutical syntheses?

It forms via Michael addition intermediates during β-aminoketone syntheses. Competing pathways (e.g., over-reduction of the cyclohexene ring) are pH-dependent. Optimizing reaction conditions (e.g., using Pd/C catalysts under H2 partial pressure) minimizes byproduct generation to <0.1% .

Basic: What validated HPLC conditions are recommended by pharmacopeial standards for quantification?

The U.S. Pharmacopeia specifies:

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase : 30:70 acetonitrile/50 mM ammonium acetate (pH 5.0).

- Flow Rate : 1.0 mL/min.

- Detection : UV at 254 nm.

This method achieves a detection limit of 0.05 µg/mL .

Advanced: How do computational approaches elucidate this compound’s electronic properties and biological targets?

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular docking suggests affinity for serotonin transporters (SERT), with binding energy −8.9 kcal/mol. These insights guide structure-activity relationship (SAR) studies for neuropharmacological applications .

Notes on Evidence Utilization:

- Impurity data and analytical methods derive from pharmacopeial standards .

- Structural insights rely on crystallographic studies .

- Stability and mechanistic discussions integrate synthetic chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.